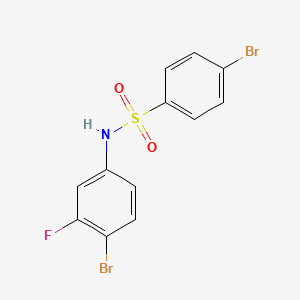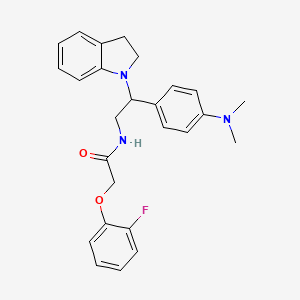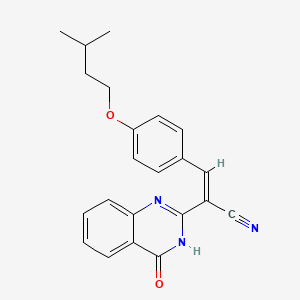
(Z)-3-(4-(isopentyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot three-component synthesis of N-aryl-2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzamides has been developed via the reaction of phthaloyl chloride with anilines and anthranilamide in water without any catalyst . The reaction involves easy workup, provides excellent yields, and utilizes water as a solvent, which makes the proposed protocol green .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction . The molecules are nonplanar, and the character of their nonplanarity is different . In some molecules, the intramolecular hydrogen bond N–H⋅⋅⋅N rather than the potentially possible bond N–H⋅⋅⋅O is closed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of phthaloyl chloride with anilines and anthranilamide in water . This reaction is performed without any catalyst and involves easy workup .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as H-NMR spectroscopy . The H-NMR spectrum indicated the presence of a broad singlet peak at δ 4.86 ppm integrated for two exchangeable protons (NH group) .科学的研究の応用
Synthesis of Functionalized Quinazoline Derivatives
Research has shown that derivatives of quinazoline, which include compounds similar to (Z)-3-(4-(isopentyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile, can be synthesized for pharmaceutical purposes. These compounds have been used to create polyfunctional quinazoline derivatives with potential antimicrobial activities. The synthesis involves reactions with various compounds, demonstrating the versatility of quinazoline derivatives in pharmaceutical research (Aly, 2003).
Development of Spasmolytic Agents
Certain acrylonitrile derivatives, structurally related to the compound , have been investigated for their spasmolytic activities. Studies have shown that these derivatives can exhibit potent antispasmodic activities in vitro and in vivo, highlighting their potential use in treating spasms (Naruto et al., 1982).
Annelation Reactions in Heterocyclic Chemistry
The interaction of similar acrylonitrile derivatives with other compounds has led to the formation of new heterocyclic compounds. This research demonstrates the role of such derivatives in creating complex molecular structures, which can be crucial in the development of new chemical entities for various applications (Khilya et al., 2004).
Antibacterial Applications
Novel quinazoline derivatives, related to the compound of interest, have been synthesized and shown to have high activity against both Gram-positive and Gram-negative bacteria. This indicates the potential of such compounds in the development of new antibacterial agents (El-Shenawy, 2018).
Cytotoxic Activity in Cancer Research
Studies have indicated that certain quinazoline derivatives exhibit cytotoxic activity against various cancer cell lines, suggesting their potential application in cancer treatment. This research opens avenues for the development of new anticancer agents based on quinazoline and acrylonitrile derivatives (Nguyen et al., 2019).
将来の方向性
特性
IUPAC Name |
(Z)-3-[4-(3-methylbutoxy)phenyl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15(2)11-12-27-18-9-7-16(8-10-18)13-17(14-23)21-24-20-6-4-3-5-19(20)22(26)25-21/h3-10,13,15H,11-12H2,1-2H3,(H,24,25,26)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNYWCFTQNQORW-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
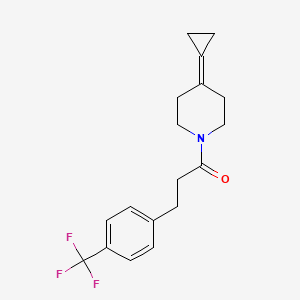
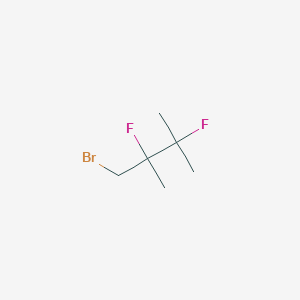
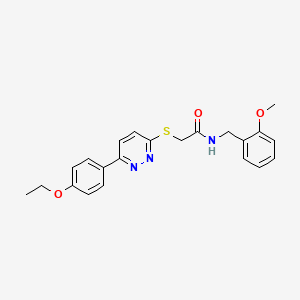

![Methyl 6-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2475476.png)
![ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2475478.png)

![[(1R,3S)-3-(Bromomethyl)-2,2-difluorocyclopropyl]benzene](/img/structure/B2475481.png)
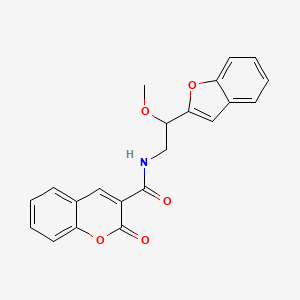
![5-chloro-6-[(E)-cyano-(3-methyl-1H-benzimidazol-2-ylidene)methyl]pyrazine-2,3-dicarbonitrile](/img/structure/B2475486.png)

